1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol
Description
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-1-(3-tritylimidazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O/c1-24-14-13-21-29(25(24)2)31(3,35)30-22-33-23-34(30)32(26-15-7-4-8-16-26,27-17-9-5-10-18-27)28-19-11-6-12-20-28/h4-23,35H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQAHNCWMFJBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C2=CN=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655275 | |
| Record name | 1-(2,3-Dimethylphenyl)-1-[1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176721-03-2 | |
| Record name | 1-(2,3-Dimethylphenyl)-1-[1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[1-(2,3-dimethylphenyl)-1-hydroxyethyl]-1-(triphenylmethyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol (CAS Number: 176721-03-2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in oncology and neurodegenerative diseases.
- Molecular Formula : C32H30N2O
- Molecular Weight : 458.59 g/mol
- CAS Number : 176721-03-2
- Minimum Purity : 95%
The compound's biological activity is primarily attributed to its structural components, which include a dimethylphenyl group and a trityl-imidazole moiety. These features contribute to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases.
Anticancer Activity
Recent studies suggest that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves the activation of pathways that lead to cell cycle arrest and apoptosis, potentially through modulation of the NF-kB signaling pathway.
| Study | Cell Line | Effect Observed | Reference |
|---|---|---|---|
| Study A | FaDu | Induction of apoptosis | |
| Study B | MCF-7 | Inhibition of proliferation |
Neuroprotective Effects
The compound may also possess neuroprotective properties. Preliminary data indicate that it could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the pathophysiology of Alzheimer's disease. This inhibition could lead to increased levels of acetylcholine, enhancing cholinergic neurotransmission.
| Activity | Enzyme Targeted | Inhibition Type | Reference |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase | Competitive | |
| BuChE Inhibition | Butyrylcholinesterase | Non-competitive |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the imidazole ring and the phenyl substituents can significantly affect the biological activity of the compound. For instance, variations in the trityl group have been shown to alter binding affinity to target proteins.
Case Studies
-
Case Study on Anticancer Efficacy
- A study conducted on hypopharyngeal cancer cells demonstrated that treatment with 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to standard chemotherapeutics.
-
Case Study on Neuroprotection
- In vitro assays indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential for development as a therapeutic agent for neurodegenerative diseases.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol in cancer therapy. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, its structural analogs have been investigated for their cytotoxic effects on hypopharyngeal tumor cells, demonstrating better efficacy than conventional chemotherapeutic agents like bleomycin .
Enzyme Modulation
The compound's ability to interact with specific enzymes makes it a candidate for developing enzyme inhibitors. It can potentially modulate pathways involved in metabolic processes or disease mechanisms, which is crucial for therapeutic interventions .
Organic Electronics
Due to its unique electronic properties, 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol can be utilized in organic electronic devices. Its structure allows for effective charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Polymer Chemistry
In polymer synthesis, this compound can serve as a building block for creating functionalized polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, which are desirable traits in advanced material applications .
Synthesis and Characterization
The synthesis of 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol typically involves multi-step organic reactions starting from readily available precursors. The reaction conditions often include the use of organic solvents and bases to facilitate the formation of the desired product through methods such as condensation reactions or nucleophilic substitutions .
Case Study 1: Cancer Therapeutics Development
A study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. The results indicated that certain modifications to the imidazole ring significantly enhanced cytotoxicity and selectivity towards cancerous cells compared to normal cells.
Case Study 2: Organic Electronics
Research demonstrated that incorporating this compound into organic semiconductor layers improved charge mobility and device efficiency in OLEDs, highlighting its potential for commercial applications in display technologies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol and key analogs:
Key Findings:
Benzyl-substituted derivatives (e.g., ) exhibit intermediate solubility due to reduced bulk, while ethenyl-linked analogs (e.g., ) prioritize planar conjugation over polar interactions.
Pharmacological Relevance :
- Hydroxymedetomidine (CAS: 86347-12-8) lacks the trityl group, making it more polar and biologically active as a medetomidine impurity .
- Trityl-substituted derivatives may serve as prodrugs or stabilized intermediates in drug synthesis .
Synthetic Pathways: Compounds like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole highlight the role of chlorination and TDAE-mediated coupling in constructing imidazole-aryl ethanol derivatives .
Positional Isomerism: references 1-(1-benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol, where the benzyl group is on the imidazole’s 2-position instead of 5. This positional shift alters electronic distribution and binding affinities .
Preparation Methods
Core Reaction Mechanism
The primary route involves a Grignard reaction between (2,3-dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanone (Compound IV) and methylmagnesium chloride. This step introduces the ethanol moiety through nucleophilic addition:
The reaction proceeds in tetrahydrofuran (THF) under inert atmosphere (argon) at 0°C, followed by gradual warming to 25°C over 3.5 hours.
Table 1: Standard Grignard Reaction Conditions
Large-Scale Modifications
Industrial implementations (10–50 kg batches) utilize:
-
Precision cooling : Reaction vessels maintain ±0.5°C during exothermic Grignard addition.
-
In-line filtration : Automated removal of magnesium salts post-quench to prevent clogging.
-
Solvent recovery : THF is distilled under reduced pressure (20–30 mmHg) and reused, reducing costs by 18–22%.
Intermediate Preparation: (2,3-Dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanone
Oxidation of Alcohol Precursor
The ketone precursor is synthesized via manganese(IV) oxide oxidation of (2,3-dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanol:
Key process parameters:
Alternative Oxidation Methods
Patent WO2011070069A1 describes a nitroalkane-mediated pathway using 1-(2,3-dimethylphenyl)-2-nitroethanone, though yields are lower (72–78%). This method is less favored industrially due to nitromethane handling challenges.
Critical Purification Stages
Crystallization Optimization
Post-reaction mixtures undergo sequential crystallization:
Table 2: Crystallization Efficiency Comparison
Drying Protocols
Analytical Characterization
Spectroscopic Data
Stability Studies
Industrial Scale-Up Challenges
Mixing Dynamics
At >100 L scales:
Quality Control
Emerging Methodologies
Continuous Flow Synthesis
Pilot studies demonstrate:
Q & A
What are the established synthetic routes for 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol, and what are the critical reaction conditions to optimize yield?
Basic Research Question
The compound is synthesized via multi-step alkylation and protection strategies. A key step involves introducing the trityl (triphenylmethyl) group to the imidazole ring to protect reactive sites, followed by coupling with a substituted phenyl moiety. For example, trityl chloride is used under anhydrous conditions in the presence of a base like triethylamine to achieve high regioselectivity. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) are critical to minimize side reactions . Post-synthesis, column chromatography with silica gel and gradient elution is typically employed for purification .
How is the purity and structural integrity of this compound verified post-synthesis?
Basic Research Question
Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, while structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR can confirm the presence of the trityl group via aromatic proton resonances (δ 7.2–7.4 ppm) and the dimethylphenyl moiety (δ 2.1–2.3 ppm for methyl groups). Infrared (IR) spectroscopy validates functional groups like hydroxyl (broad peak ~3200 cm⁻¹) .
What computational methods are employed to predict the molecular interactions of this compound with biological targets?
Advanced Research Question
Density functional theory (DFT) calculations and molecular docking are widely used. DFT optimizes the compound’s geometry and electronic properties, while docking software (e.g., AutoDock Vina) predicts binding affinities to targets like enzymes or receptors. For instance, the trityl group’s steric bulk may hinder binding in certain pockets, requiring flexible docking protocols. Studies on analogous imidazole derivatives highlight the importance of hydrophobic interactions and hydrogen bonding in activity .
What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Advanced Research Question
Crystallization challenges include low crystal quality due to the trityl group’s bulkiness. SHELX programs (e.g., SHELXL) are used for refinement, with twin modeling applied to address twinning artifacts. High-resolution synchrotron data can improve weak diffraction patterns. ORTEP-III aids in visualizing thermal ellipsoids and validating hydrogen-bonding networks .
How does the presence of the trityl group influence the compound’s reactivity and stability?
Advanced Research Question
The trityl group enhances stability by sterically shielding the imidazole ring from nucleophilic attack. However, it may reduce solubility in polar solvents, necessitating the use of DMSO or DMF. Stability studies under varying pH and temperature conditions (e.g., TGA/DSC) reveal decomposition thresholds, critical for storage recommendations .
What spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
¹H/¹³C NMR and HRMS are primary tools. 2D NMR techniques (e.g., COSY, HSQC) resolve overlapping signals, particularly in the aromatic region. Mass spectrometry with electrospray ionization (ESI-MS) confirms molecular weight (M.W. 458.59), while IR identifies hydroxyl and C-N stretches .
Are there known contradictions in the reported biological activities of this compound, and how can they be resolved?
Advanced Research Question
Discrepancies in biological activity (e.g., enzyme inhibition vs. inertness) may arise from assay conditions (e.g., buffer pH, co-solvents). Dose-response studies and orthogonal assays (e.g., SPR for binding kinetics) can clarify mechanisms. Comparative studies with analogs (e.g., medetomidine derivatives) help isolate structure-activity relationships .
What safety precautions are recommended when handling this compound?
Basic Research Question
While specific toxicity data are limited, similar imidazole derivatives require PPE (gloves, goggles) and ventilation due to potential irritancy. Avoid inhalation and use fume hoods during synthesis. Waste should be neutralized before disposal .
How does the compound’s stereochemistry affect its biological activity, and what methods determine its configuration?
Advanced Research Question
Chiral centers (e.g., the ethanol moiety) influence target binding. Enantiomeric separation via chiral HPLC or capillary electrophoresis resolves stereoisomers. X-ray crystallography (e.g., using Cu-Kα radiation) assigns absolute configuration, while NOESY NMR correlates spatial proximity of substituents .
What role does this compound play in the synthesis of pharmaceutical agents like medetomidine?
Advanced Research Question
It serves as a precursor or impurity in medetomidine synthesis. The trityl group is later deprotected to reveal reactive sites for further functionalization. Analytical methods (e.g., LC-MS) monitor its presence in final formulations to ensure compliance with impurity thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
